N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a difluorophenyl group, a hydroxyethoxy-substituted cyclopentyl group, and an oxalamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 3,4-difluoroaniline: This can be achieved through the fluorination of aniline using reagents like Selectfluor.
Synthesis of cyclopentyl intermediates: The cyclopentyl group can be introduced through a cyclization reaction involving appropriate precursors.
Formation of oxalamide: The final step involves the coupling of the difluorophenyl and cyclopentyl intermediates with oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyethoxy group.
Reduction: Formation of primary or secondary amines from the oxalamide moiety.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the oxalamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-difluorophenyl)-N2-(cyclopentylmethyl)oxalamide
- N1-(3,4-difluorophenyl)-N2-((1-(2-methoxyethoxy)cyclopentyl)methyl)oxalamide
Uniqueness
N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is unique due to the presence of the hydroxyethoxy group, which can enhance its solubility and reactivity compared to similar compounds. This structural feature can also influence its interaction with biological targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O4/c17-12-4-3-11(9-13(12)18)20-15(23)14(22)19-10-16(24-8-7-21)5-1-2-6-16/h3-4,9,21H,1-2,5-8,10H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSFKQLHAUNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.